molecular formula C27H26N2O5S B2873324 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate CAS No. 851092-97-2

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2873324
CAS No.: 851092-97-2
M. Wt: 490.57
InChI Key: MIHFGXXJMMSQSP-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound features a pyrazole core substituted with a methyl group, a phenyl group, a tosyl group, and an ethoxyphenyl acetate moiety. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functional group modifications. The tosyl group can be introduced through a tosylation reaction, and the ethoxyphenyl acetate moiety can be added via esterification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up to ensure high yield and purity. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of each step. Continuous flow chemistry and automated synthesis platforms may also be employed to streamline the production process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions can be used to convert specific functional groups within the compound.

  • Substitution: : Substitution reactions can replace one functional group with another, altering the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, aldehydes, or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate has been studied for its potential biological activities. It has shown promise in various assays, including antimicrobial, antioxidant, and anti-inflammatory activities.

Medicine

In the field of medicine, this compound has been investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory conditions.

Industry

In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate exerts its effects involves its interaction with specific molecular targets. The pyrazole core can bind to various receptors and enzymes, modulating their activity. The tosyl group and ethoxyphenyl acetate moiety contribute to the compound's overall biological activity by enhancing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate include:

  • Indole derivatives: : These compounds share structural similarities and exhibit similar biological activities.

  • Pyrazole derivatives: : Other pyrazole-based compounds with different substituents also show comparable properties.

Uniqueness

What sets this compound apart from other similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in scientific research and industrial applications.

Properties

IUPAC Name

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-4-33-23-14-12-21(13-15-23)18-25(30)34-27-26(35(31,32)24-16-10-19(2)11-17-24)20(3)28-29(27)22-8-6-5-7-9-22/h5-17H,4,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHFGXXJMMSQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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